molecular formula C14H12O3 B2747757 4-(2-Methylphenoxy)benzoic acid CAS No. 355154-50-6

4-(2-Methylphenoxy)benzoic acid

Cat. No.: B2747757
CAS No.: 355154-50-6
M. Wt: 228.247
InChI Key: NDATUJNTHWUURZ-UHFFFAOYSA-N
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Description

Contextualization within Aromatic Ether Carboxylic Acids Research

Aromatic ether carboxylic acids represent a vital class of organic compounds, recognized for their presence in numerous natural products and their utility as foundational scaffolds in the synthesis of pharmaceuticals and functional materials. Research in this area is driven by the quest for novel molecules with tailored biological activities and specific physicochemical properties. Compounds within this class are explored for their potential in medicinal chemistry, agrochemicals, and polymer science. chemimpex.comchemimpex.com The structural diversity achievable by modifying the aromatic rings and the carboxylic acid group allows for the fine-tuning of properties such as solubility, reactivity, and biological interactions. chemimpex.com

Overview of Structural Features and Their Chemical Research Significance

The chemical structure of 4-(2-Methylphenoxy)benzoic acid consists of two aromatic rings connected by an ether linkage. One ring is a benzoic acid, and the other is a cresol (B1669610) (specifically, o-cresol) derivative. The key structural features are:

The Carboxylic Acid Group: This functional group is a primary site of reactivity, enabling the formation of esters, amides, and other derivatives. researchgate.net It also imparts acidic properties and can participate in hydrogen bonding, influencing the compound's crystal structure and solubility. nih.gov

The Ether Linkage: The diaryl ether bond provides a degree of conformational flexibility while maintaining a stable connection between the two aromatic systems. This linkage is a common motif in many biologically active molecules. thieme-connect.com

The Methyl Group: The ortho-methyl group on the phenoxy ring introduces steric hindrance and alters the electronic properties of the aromatic system. This can influence the molecule's reactivity and its binding interactions with biological targets.

The Aromatic Rings: The two phenyl rings provide a rigid scaffold and are susceptible to electrophilic substitution reactions, allowing for further functionalization.

These features combined make this compound a versatile building block in organic synthesis. chemimpex.com

Historical Trajectories and Milestones in Analogous Compound Research

The synthesis of diaryl ethers, the core structure of this compound, has been a long-standing area of research in organic chemistry. thieme-connect.comrsc.org Key historical developments include:

The Ullmann Condensation: Developed in the early 20th century, this copper-catalyzed reaction between a phenol (B47542) and an aryl halide was the classical method for forming diaryl ether linkages. nih.govthieme-connect.com

Nucleophilic Aromatic Substitution (SNAr): This method involves the reaction of a phenoxide with an activated aryl halide and has been a cornerstone for synthesizing diaryl ethers, particularly those with electron-withdrawing groups on the aryl halide. thieme-connect.comnih.gov

Modern Cross-Coupling Reactions: The late 20th and early 21st centuries saw the advent of palladium- and copper-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig and Chan-Lam couplings, which offer milder and more general routes to diaryl ethers. thieme-connect.comthieme-connect.comjsynthchem.com

Research on analogous phenoxybenzoic acids has led to the development of various commercial products, including herbicides and pharmaceuticals, highlighting the practical importance of this class of compounds. chemimpex.com

Current Academic Interest and Research Scope Concerning this compound

Current research interest in this compound and its analogs is primarily focused on its application as an intermediate in the synthesis of more complex molecules. chemimpex.com Key areas of investigation include:

Pharmaceutical Development: The compound serves as a precursor for the synthesis of potential therapeutic agents, including anti-inflammatory and analgesic drugs. chemimpex.comchemimpex.com

Agrochemicals: It is used in the development of new herbicides and fungicides. chemimpex.com

Polymer Science: Its properties are being explored for use as a modifier in polymers to enhance thermal stability and mechanical properties. chemimpex.com

Materials Science: The structural motif is of interest in the design of novel materials with specific electronic or optical properties.

The versatility of this compound as a synthetic intermediate ensures its continued relevance in academic and industrial research. chemimpex.comsigmaaldrich.com

Properties

IUPAC Name

4-(2-methylphenoxy)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c1-10-4-2-3-5-13(10)17-12-8-6-11(7-9-12)14(15)16/h2-9H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDATUJNTHWUURZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategic Approaches for 4 2 Methylphenoxy Benzoic Acid

Established Synthetic Routes and Mechanistic Considerations

The traditional synthesis of 4-(2-Methylphenoxy)benzoic acid relies on well-established organic reactions. These methods, while effective, often require specific and sometimes harsh conditions.

Etherification Reactions for the Phenoxy Linkage Formation (e.g., Ullmann-type Condensations)

The cornerstone of this compound synthesis is the formation of the diaryl ether bond, most commonly achieved through Ullmann-type condensation reactions. wikipedia.orgorganic-chemistry.org This reaction involves the coupling of an aryl halide with a phenol (B47542) in the presence of a copper catalyst. wikipedia.org For the synthesis of the target molecule, this typically involves the reaction of a 4-halobenzoic acid derivative with o-cresol.

The traditional Ullmann condensation often requires high temperatures (frequently over 210°C) and the use of stoichiometric amounts of copper, often as a powder activated in situ. wikipedia.org The reaction is typically carried out in high-boiling polar solvents like N-methylpyrrolidone (NMP), nitrobenzene, or dimethylformamide (DMF). wikipedia.org The aryl halide's reactivity is enhanced by the presence of electron-withdrawing groups. wikipedia.org

Modern advancements have led to the development of milder and more efficient Ullmann-type reactions. These improved methods often utilize soluble copper catalysts supported by ligands such as diamines and acetylacetonates (B15086760). wikipedia.orgsmolecule.com For instance, the use of copper(I) iodide (CuI) with ligands like N,N-dimethylethylenediamine or 1,10-phenanthroline (B135089) can facilitate the reaction at lower temperatures. smolecule.comnih.gov The proposed mechanism for these copper-catalyzed reactions generally involves the in-situ formation of a copper(I) alkoxide, which then reacts with the aryl halide. wikipedia.org

A typical reaction scheme for the Ullmann ether synthesis of a related compound, p-nitrophenyl phenyl ether, is as follows: O₂NC₆H₄Cl + C₆H₅OH + KOH → O₂NC₆H₄O−C₆H₅ + KCl + H₂O wikipedia.org

This illustrates the fundamental transformation where a halogen on an aromatic ring is displaced by a phenoxide group, a process central to the synthesis of this compound.

Table 1: Comparison of Traditional vs. Modern Ullmann-type Condensation Conditions

ParameterTraditional Ullmann CondensationModern Ullmann-type Condensation
Copper Source Stoichiometric copper powderCatalytic soluble copper salts (e.g., CuI) wikipedia.org
Temperature High (>210°C) wikipedia.orgMilder (e.g., 80-120°C)
Solvents High-boiling polar solvents (NMP, nitrobenzene) wikipedia.orgDMF, THF
Ligands Often ligand-freeDiamines, acetylacetonates smolecule.comnih.gov
Substrate Scope Often requires activated aryl halides wikipedia.orgBroader substrate scope

Aromatic Substitution and Functional Group Interconversion Strategies

The synthesis of this compound can also be approached through aromatic substitution and functional group interconversion strategies. These methods provide alternative pathways to construct the target molecule or its precursors.

Nucleophilic aromatic substitution (SNAr) is a viable method for forming the ether linkage, especially when the aromatic ring of the benzoic acid derivative is activated by a strong electron-withdrawing group. For instance, a 4-fluorobenzonitrile (B33359) could react with a phenol in the presence of a base. The nitrile group can then be hydrolyzed to a carboxylic acid. acs.org

Functional group interconversions are essential for manipulating molecules throughout a synthetic sequence. solubilityofthings.com For example, a nitro group can be introduced onto an aromatic ring, reduced to an amine, and then converted to other functional groups via diazotization reactions. A nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine. These transformations allow for strategic modifications to build the desired molecular architecture.

Convergent and Divergent Synthesis for Complex this compound Scaffolds

For the synthesis of more complex molecules based on the this compound scaffold, convergent and divergent synthetic strategies are employed. researchgate.net

A convergent synthesis involves preparing key fragments of the molecule separately and then coupling them together in the later stages of the synthesis. researchgate.net This approach is often more efficient for complex targets as it allows for the optimization of individual reaction steps and purification of intermediates before the final coupling. researchgate.net In the context of this compound derivatives, one fragment could be a substituted phenoxy component and the other a functionalized benzoic acid derivative, which are then joined via an etherification reaction.

A divergent synthesis , on the other hand, starts from a common intermediate that is then elaborated into a library of related compounds. researchgate.netbeilstein-journals.org This strategy is particularly useful for exploring structure-activity relationships by creating a range of analogs from a single precursor. beilstein-journals.org A common scaffold, which is the point of diversity, lies at the heart of this approach. beilstein-journals.org For example, a central this compound core could be synthesized and then various functional groups could be introduced at different positions on the aromatic rings to generate a series of derivatives.

Development of Novel and Sustainable Synthetic Protocols

In recent years, there has been a significant push towards developing more environmentally friendly and sustainable methods for chemical synthesis. This has led to the exploration of greener approaches for preparing compounds like this compound.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. acs.orgwjpmr.com These principles are being increasingly applied to the synthesis of diaryl ethers and related compounds.

Key areas of focus for greening the synthesis of this compound include:

Atom Economy : Designing reactions that maximize the incorporation of all materials used in the process into the final product. acs.org

Use of Safer Solvents and Auxiliaries : Replacing hazardous solvents like benzene (B151609) with greener alternatives such as water, supercritical fluids, or ionic liquids, or even performing reactions under solvent-free conditions. imist.masnkp.ac.in

Catalysis : Utilizing catalytic reagents in place of stoichiometric ones to improve efficiency and reduce waste. researchgate.net The development of highly active and recyclable catalysts for Ullmann-type reactions is a key area of research. nih.gov

Energy Efficiency : Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. wjpmr.com Microwave-assisted synthesis can sometimes offer a more energy-efficient alternative to conventional heating. google.com

For instance, efforts are being made to develop ligand-free Ullmann-type coupling reactions, which are more economical and environmentally friendly. nih.gov Additionally, performing these reactions in aqueous media is a significant step towards greener synthesis. rsc.org The use of t-butyl hydroperoxide with microwave irradiation for the oxidation of methylarenes represents a move away from heavy metal-based oxidizing agents. google.com

Catalytic Methodologies for Enhanced Efficiency and Selectivity

The formation of the diaryl ether bond in this compound is the key transformation in its synthesis. Catalytic methodologies are essential for achieving this with high efficiency and selectivity. The two most prominent methods are the Ullmann condensation and the Buchwald-Hartwig cross-coupling reaction.

Ullmann Condensation: The Ullmann condensation is a classic and widely used method for forming carbon-oxygen (C-O) bonds to create diaryl ethers. wikipedia.org This reaction typically involves the coupling of an aryl halide (such as a 4-halobenzoic acid derivative) with a phenol (in this case, 2-methylphenol) using a copper catalyst. smolecule.com Traditional Ullmann reactions required harsh conditions, including high temperatures (often over 200°C) and stoichiometric amounts of copper powder. wikipedia.org

Modern advancements have led to ligand-assisted copper-catalyzed Ullmann reactions that proceed under milder conditions with lower catalyst loadings. The use of ligands, such as diamines (e.g., N,N-dimethylethylenediamine) or phenanthroline, stabilizes the copper catalyst, enhances its solubility, and facilitates the catalytic cycle. smolecule.com This leads to improved yields and selectivity by minimizing side reactions. The mechanism involves the formation of a copper(I) phenoxide, which then undergoes oxidative addition to the aryl halide, followed by reductive elimination to yield the diaryl ether product and regenerate the active catalyst. smolecule.com

Buchwald-Hartwig Cross-Coupling: A more recent and powerful alternative for C-O bond formation is the palladium-catalyzed Buchwald-Hartwig cross-coupling reaction. organic-chemistry.org This methodology offers several advantages over the Ullmann reaction, including milder reaction conditions, broader substrate scope, and higher functional group tolerance. The reaction couples an aryl halide or triflate with an alcohol or phenol in the presence of a palladium catalyst and a suitable base. organic-chemistry.orgsigmaaldrich.com

The catalytic system consists of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a sterically hindered, electron-rich phosphine (B1218219) ligand (e.g., XPhos, BrettPhos). sigmaaldrich.comnih.gov These bulky ligands promote the crucial reductive elimination step and stabilize the catalytically active Pd(0) species. The reaction is typically performed at lower temperatures than the Ullmann condensation, and the choice of ligand, base, and solvent is critical for achieving high efficiency. sigmaaldrich.com The development of air-stable palladium precatalysts has further simplified the experimental setup, making the Buchwald-Hartwig reaction a highly reliable and versatile tool for synthesizing diaryl ethers like this compound. sigmaaldrich.com

Table 1: Comparison of Catalytic Methodologies

Feature Ullmann Condensation Buchwald-Hartwig Cross-Coupling
Catalyst Copper (CuI, Cu₂O, Cu powder) Palladium (Pd(OAc)₂, Pd₂(dba)₃)
Typical Ligands Diamines, Phenanthroline Bulky Phosphines (e.g., XPhos, BINAP)
Reaction Temperature High (130-210°C), lower with modern ligands Mild to Moderate (Room Temp. to ~110°C)
Base Strong (e.g., K₂CO₃, Cs₂CO₃) Often required (e.g., Cs₂CO₃, K₃PO₄)
Advantages Lower cost of catalyst Milder conditions, broader scope, higher yields
Disadvantages Harsh conditions, high catalyst loading Higher cost of catalyst and ligands

Flow Chemistry and Continuous Processing Approaches

While specific literature on the continuous flow synthesis of this compound is not extensive, the principles of flow chemistry are highly applicable to the catalytic methods used for its production. Flow chemistry offers significant advantages over traditional batch processing, particularly for optimizing catalytic reactions. nih.govrsc.org

In a potential flow process for a Buchwald-Hartwig or Ullmann synthesis, reactants would be continuously pumped from reservoirs and mixed before entering a heated reactor column. rsc.org This reactor could be a packed-bed system containing an immobilized catalyst (heterogeneous catalysis). Using a solid-supported catalyst, such as palladium on charcoal or copper on a solid support, would simplify product purification, as the catalyst is retained within the reactor, eliminating the need for downstream removal. rsc.org

This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved reaction efficiency and product consistency. nih.gov The high surface-area-to-volume ratio in flow reactors enhances heat and mass transfer, which can significantly accelerate reaction rates and improve selectivity, minimizing the formation of thermal degradation products or other impurities. The enhanced safety profile, due to the small reaction volumes at any given time, makes flow chemistry particularly attractive for handling potentially energetic reactions or for scaling up production. rsc.org

Table 2: Potential Advantages of Flow Synthesis

Advantage Description
Enhanced Safety Small reaction volumes minimize risks associated with exotherms or hazardous reagents.
Improved Efficiency Precise control of temperature and residence time leads to higher yields and purity.
Simplified Purification Use of packed-bed reactors with immobilized catalysts allows for a continuous output of product free from the catalyst.
Rapid Optimization Reaction conditions can be screened and optimized quickly by varying flow rates and temperatures.
Scalability Production can be scaled up by running the system for longer periods or by "numbering-up" (running multiple reactors in parallel).

Process Optimization and Scale-Up Considerations in Research Synthesis

Transitioning the synthesis of this compound from a laboratory procedure to a larger scale requires careful process optimization and consideration of several key factors. glatt.com The primary goal is to develop a stable, economical, and safe process that consistently delivers the product with the desired purity. nih.gov

Process Optimization: Optimization efforts focus on refining the parameters of the chosen catalytic method. For an Ullmann or Buchwald-Hartwig reaction, this involves:

Catalyst Loading: Minimizing the amount of expensive palladium or copper catalyst without sacrificing reaction rate or yield is a primary economic driver. smolecule.com Loadings are often evaluated in mol% relative to the limiting reagent.

Ligand-to-Metal Ratio: This ratio is critical for catalyst stability and activity. An optimal ratio prevents catalyst deactivation while avoiding unnecessary costs from expensive ligands. smolecule.com

Solvent and Base Selection: The choice of solvent affects reactant solubility and reaction temperature, while the base is crucial for the catalytic cycle. Screening various combinations is necessary to find the most effective and economically viable option.

Temperature and Reaction Time: Optimization aims to find the lowest possible temperature and shortest reaction time that still afford a high yield, which saves energy and minimizes the formation of by-products.

Scale-Up Considerations: Scaling up the synthesis introduces new challenges that are not always apparent at the bench scale.

Mixing and Heat Transfer: Ensuring homogeneous mixing and efficient heat transfer in a large reactor is critical. Inadequate mixing can lead to localized "hot spots," causing side reactions and reduced yields, a problem less common in small flasks. nih.gov

Purification: At a larger scale, purification via column chromatography becomes impractical. The process must be designed to yield a product that can be purified through more scalable methods like recrystallization. epo.org The choice of crystallization solvent is a critical parameter to optimize for maximizing yield and purity.

Safety and Handling: Handling larger quantities of reagents and solvents requires a thorough safety assessment. The process should be designed to be robust and insensitive to minor variations in conditions. glatt.com

Downstream Processing: This includes filtering the crude product, washing, drying, and waste stream management, all of which must be considered for an efficient and environmentally responsible process.

Table 3: Key Parameters for Process Optimization and Scale-Up

Parameter Laboratory Scale Focus Scale-Up Consideration
Catalysis Maximizing yield with readily available catalysts. Minimizing catalyst loading (cost), catalyst recovery/removal.
Temperature Precise heating with mantles/hotplates. Efficient heat transfer in large vessels, managing exotherms.
Purification Column chromatography is common. Development of robust crystallization procedures.
Reaction Time Often run to completion overnight. Optimization to maximize reactor throughput.
Solvent/Reagent Purity and convenience. Cost, safety, environmental impact, and ease of handling at scale.

Chemical Reactivity and Derivatization Studies of 4 2 Methylphenoxy Benzoic Acid

Transformations Involving the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for chemical modification, readily undergoing reactions to form a range of derivatives. These transformations are fundamental to its use as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and polymers. chemimpex.comchemimpex.com

Esterification and Amidation Reactions for Diverse Derivatives

Esterification: 4-(2-Methylphenoxy)benzoic acid can be converted to its corresponding esters through reaction with various alcohols. This classic acid-catalyzed reaction, often employing a strong acid like sulfuric acid, proceeds via nucleophilic acyl substitution. tcu.edu The equilibrium of the reaction can be shifted towards the product by using an excess of the alcohol or by removing water as it is formed. tcu.edu For instance, the reaction with methanol (B129727) would yield methyl 4-(2-methylphenoxy)benzoate. The formation of esters is a common strategy to modify the solubility and biological activity of the parent compound.

Amidation: The carboxylic acid can also be transformed into amides by reacting with ammonia (B1221849) or primary and secondary amines. libretexts.orglibretexts.org This reaction typically requires activation of the carboxylic acid, for example, by converting it into an acyl chloride, followed by treatment with the amine. libretexts.org The resulting amides are often important intermediates in the synthesis of biologically active compounds. For example, the reaction with various aminobenzenesulfonamides can lead to the formation of new sulfonamide derivatives. researchgate.net

Table 1: Examples of Esterification and Amidation Reactions

Reactant Reagent Product Reaction Type
This compound Methanol, H₂SO₄ Methyl 4-(2-methylphenoxy)benzoate Esterification
This compound Thionyl chloride, then Ammonia 4-(2-Methylphenoxy)benzamide Amidation
This compound Thionyl chloride, then Aniline N-Phenyl-4-(2-methylphenoxy)benzamide Amidation

Formation of Anhydrides and Acyl Halides for Synthetic Utility

Acyl Halides: The conversion of this compound to its acyl halide, most commonly the acyl chloride, is a crucial step for enhancing its reactivity towards nucleophiles. This is typically achieved by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orgorgoreview.com The resulting 4-(2-methylphenoxy)benzoyl chloride is a highly reactive intermediate that can be readily used in acylation reactions. researchgate.net

Anhydrides: Symmetrical anhydrides can be prepared from carboxylic acids through dehydration reactions, often facilitated by strong dehydrating agents. researchgate.net Alternatively, an acid chloride can react with a carboxylate salt to form a mixed or symmetrical anhydride. libretexts.orglibretexts.org For example, the reaction of 4-(2-methylphenoxy)benzoyl chloride with the sodium salt of this compound would yield the corresponding symmetrical anhydride. Anhydrides serve as effective acylating agents in various synthetic applications. libretexts.org

Reactivity of the Phenoxy Ether Linkage

The diaryl ether bond in this compound is generally stable but can be cleaved under specific and often harsh reaction conditions.

Cleavage and Rearrangement Studies of the Ether Bond

Cleavage of the ether linkage in diaryl ethers typically requires strong acids like hydroiodic acid (HI) or Lewis acids such as boron tribromide (BBr₃). masterorganicchemistry.com The reaction proceeds by protonation of the ether oxygen, followed by nucleophilic attack of the halide on one of the aromatic rings. masterorganicchemistry.com In the case of this compound, this would lead to the formation of a phenol (B47542) and a halobenzoic acid derivative. The specific products would depend on the regioselectivity of the cleavage, which can be influenced by the electronic nature of the substituents on both aromatic rings.

Aromatic Ring Functionalization and Substitution Patterns

Both aromatic rings of this compound are susceptible to electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups. The substitution pattern is directed by the existing substituents on each ring.

On the benzoic acid ring, the carboxylic acid group is a deactivating, meta-directing group. Therefore, electrophilic substitution reactions such as nitration, halogenation, or sulfonation would be expected to occur at the positions meta to the carboxylic acid group (i.e., positions 3 and 5).

Conversely, on the phenoxy ring, the ether oxygen is an activating, ortho- and para-directing group, while the methyl group is also an activating, ortho- and para-directing group. The combined effect of these two groups will direct incoming electrophiles to the positions ortho and para to the ether linkage and the methyl group. Given the substitution pattern, the most likely positions for further functionalization on this ring would be at positions 4 and 6 relative to the ether linkage. The specific outcome of a substitution reaction would depend on the reaction conditions and the nature of the electrophile. For instance, halogenation in the presence of a Lewis acid could introduce a halogen atom onto the phenoxy ring.

Electrophilic and Nucleophilic Aromatic Substitution Research

The structure of this compound presents two distinct aromatic rings, each with different susceptibility to electrophilic and nucleophilic attack.

Electrophilic Aromatic Substitution (EAS)

The reactivity of the two rings towards electrophiles is dictated by the directing effects of their respective substituents.

Ring A (Benzoic Acid Ring): The carboxylic acid (-COOH) group is a deactivating, meta-directing group. doubtnut.com It withdraws electron density from the ring, making it less reactive towards electrophiles than benzene (B151609). Any substitution, such as nitration or halogenation, is expected to occur at the positions meta to the carboxyl group (C3 and C5).

Ring B (o-Cresol Ring): This ring is activated towards electrophilic substitution. The ether oxygen is a strongly activating, ortho, para-directing group, while the methyl group (-CH₃) is a weakly activating, ortho, para-directing group. Their combined influence strongly directs incoming electrophiles to the positions ortho and para to the ether linkage. The methyl group at C2' provides some steric hindrance, which may influence the regioselectivity of the substitution. The primary sites for electrophilic attack on Ring B would be C4' and C6'.

RingSubstituentsDirecting EffectPredicted Position of Substitution
A (Benzoic Acid)-COOHDeactivating, Meta-DirectingC3, C5
B (o-Tolyl)-OAr, -CH₃Activating, Ortho, Para-DirectingC4', C6'

Nucleophilic Aromatic Substitution (SₙAr)

Nucleophilic aromatic substitution typically requires the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to a good leaving group (like a halide). acs.org The rings of this compound are electron-rich and lack the necessary activation for a typical SₙAr mechanism to proceed under standard conditions. However, derivatization, such as the introduction of a nitro group via electrophilic substitution, could render the molecule susceptible to subsequent nucleophilic attack.

Directed Metalation and Cross-Coupling Strategies for Derivatization

Modern synthetic methods offer powerful tools for the selective functionalization of aromatic compounds.

Directed ortho-Metalation (DoM)

The carboxylic acid group, after deprotonation to a carboxylate, can act as an effective directed metalation group (DMG). rsc.orgacs.orgresearchgate.net Treatment with a strong organolithium base, such as sec-butyllithium (B1581126) (s-BuLi) in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA), can selectively remove a proton from the position ortho to the carboxylate. rsc.orgorganic-chemistry.orgacs.org This generates a lithiated intermediate that can react with a variety of electrophiles to install new functional groups exclusively at the C3 and C5 positions of the benzoic acid ring. This strategy avoids the regioselectivity issues associated with electrophilic aromatic substitution on a deactivated ring.

Cross-Coupling Reactions

Palladium- or nickel-catalyzed cross-coupling reactions are versatile methods for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org To utilize these reactions, this compound would typically first be converted into a derivative bearing a suitable leaving group, such as a halide or triflate.

Suzuki-Miyaura Coupling: A halogenated derivative of the parent compound could be coupled with a wide range of organoboronic acids or esters to form biaryl structures or introduce alkyl, alkenyl, or alkynyl groups. organic-chemistry.orglibretexts.org The reaction is typically catalyzed by a palladium complex with phosphine (B1218219) ligands in the presence of a base. libretexts.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds. wikipedia.org An aryl halide derivative of this compound could be coupled with primary or secondary amines, amides, or other nitrogen nucleophiles to synthesize a diverse library of amine derivatives. nih.govnih.gov The development of sterically hindered and electron-rich phosphine ligands has greatly expanded the scope and utility of this reaction for complex molecules. nih.gov

Ullmann Condensation: The synthesis of the diaryl ether bond in this compound itself is often achieved via an Ullmann condensation, a copper-catalyzed reaction between an aryl halide (e.g., 4-halobenzoic acid) and a phenol (e.g., o-cresol). mdpi.comorganic-chemistry.org This reaction can also be used to create more complex poly-ether structures from derivatives of the parent molecule.

ReactionRequired SubstrateCoupling PartnerBond FormedTypical Catalyst
Suzuki-MiyauraAryl Halide/TriflateOrganoboronic Acid/EsterC-CPalladium
Buchwald-HartwigAryl Halide/TriflateAmine/AmideC-NPalladium
Ullmann CondensationAryl HalideAlcohol/PhenolC-OCopper

Modification of the Methyl Group for Advanced Synthetic Applications

The benzylic methyl group on the tolyl ring is a reactive handle for further synthetic transformations.

Oxidation: The methyl group can be oxidized to other functional groups. Depending on the reagents and conditions, it can be converted to a formyl group (-CHO), a hydroxymethyl group (-CH₂OH), or a carboxyl group (-COOH). Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or aerobic oxidation conditions can achieve complete oxidation to the carboxylic acid. google.comgoogle.comorganic-chemistry.org This would transform the molecule into 4-(2-carboxyphenoxy)benzoic acid. Photochemical methods using molecular oxygen and catalytic hydrobromic acid have also been reported for the oxidation of aromatic methyl groups. organic-chemistry.org

Radical Halogenation: Under free-radical conditions (e.g., using N-bromosuccinimide with light or a radical initiator), the benzylic hydrogens of the methyl group can be selectively replaced with a halogen (e.g., bromine). wikipedia.orgchadsprep.comchemistrysteps.comorganicchemistrytutor.com This generates a reactive benzyl (B1604629) halide, 4-(2-(halomethyl)phenoxy)benzoic acid, which is a versatile intermediate for subsequent nucleophilic substitution reactions to introduce a wide variety of functional groups.

Elucidation of Reaction Mechanisms and Kinetic Studies for this compound Reactions

While specific mechanistic and kinetic studies for this compound are not widely documented, the mechanisms of its potential reactions are well-established in organic chemistry.

Cross-Coupling Mechanisms: Palladium-catalyzed cross-coupling reactions, like the Suzuki and Buchwald-Hartwig reactions, proceed through a well-understood catalytic cycle involving three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the coupling partner, and reductive elimination to form the product and regenerate the Pd(0) catalyst. organic-chemistry.orglibretexts.orgwikipedia.org

Ether Cleavage: The diaryl ether bond, while generally stable, can be cleaved under certain conditions. Studies on related phenoxybenzoic acids have shown that this can occur via metabolic pathways in biological systems, often involving initial hydroxylation of one of the aromatic rings followed by cleavage. nih.govplos.orgplos.orgresearchgate.net Chemical cleavage typically requires harsh conditions, such as strong acids or reducing agents.

Kinetic Studies: Detailed kinetic analysis would be necessary to quantify the reaction rates, determine activation energies, and optimize reaction conditions for any of the derivatization strategies discussed. For example, kinetic studies on the esterification of benzoic acid have been used to develop mathematical models for the process. Similar studies on the substitution or coupling reactions of this compound could provide valuable insights into its reactivity and guide the development of efficient synthetic protocols.

Advanced Structural Characterization and Spectroscopic Investigations in Research Contexts

Elucidation of Molecular Conformation and Dynamic Properties

The spatial arrangement of the constituent atoms and the dynamic behavior of 4-(2-Methylphenoxy)benzoic acid are crucial for understanding its physical and chemical properties. Advanced analytical techniques provide deep insights into its conformational landscape and intermolecular interactions.

Conformational Analysis using Advanced Nuclear Magnetic Resonance (NMR) Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules in solution. For this compound, 1H and 13C NMR spectra provide foundational data on the chemical environment of each proton and carbon atom.

In a typical 1H NMR spectrum of a related compound, benzoic acid, in a solvent like DMSO-d6, the acidic proton of the carboxyl group appears as a broad singlet at a high chemical shift, often above 10 ppm. rsc.orgchemicalbook.com The aromatic protons exhibit complex splitting patterns in the range of 7-8 ppm, with their precise shifts and coupling constants being dependent on the substitution pattern. For this compound, the presence of the methyl group and the phenoxy linkage would further influence these chemical shifts.

Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be employed to probe through-space interactions between protons. This would be particularly useful in determining the preferred orientation of the phenoxy ring relative to the benzoic acid moiety. The observation of NOE cross-peaks between the protons of the two aromatic rings would provide direct evidence for their spatial proximity, allowing for a detailed conformational analysis in solution.

Vibrational Spectroscopy for Intermolecular Interaction Probing (e.g., Hydrogen Bonding)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is instrumental in studying the intermolecular forces that govern the association of this compound molecules, especially in the solid state. The carboxylic acid group is a strong hydrogen bond donor and acceptor, leading to the formation of characteristic dimers.

In the IR spectrum of benzoic acid and its derivatives, the O-H stretching vibration of the carboxylic acid group is typically observed as a very broad band in the region of 2500-3300 cm⁻¹. This broadening is a hallmark of strong hydrogen bonding. scirp.org The carbonyl (C=O) stretching vibration usually appears as an intense band between 1680 and 1710 cm⁻¹ for the hydrogen-bonded dimer. researchgate.net Theoretical calculations, such as those using Density Functional Theory (DFT), often predict the O-H stretching frequency for a free molecule to be at a much higher wavenumber, and the difference between the calculated and experimental values can be attributed to the presence of intermolecular hydrogen bonding. researchgate.net

Studies on similar molecules, like (2-methylphenoxy)acetic acid, have shown that the formation of a strong, doubly hydrogen-bonded dimer is indicated by a significant red shift in the O-H stretching frequency and an elongation of the O-H bond length. researchgate.net These spectroscopic features provide direct evidence for the specific types of intermolecular interactions present.

Solid-State Structural Studies and Crystal Engineering

The arrangement of molecules in the solid state is critical for determining the bulk properties of a material. X-ray crystallography and related techniques offer a definitive view of the three-dimensional structure of this compound.

X-ray Crystallography for Molecular Packing and Supramolecular Interactions

In the solid state, carboxylic acids commonly form centrosymmetric dimers through strong O-H···O hydrogen bonds between the carboxyl groups. nih.govnih.gov These dimers can then be further organized into more complex supramolecular architectures through weaker interactions, such as C-H···π interactions. nih.gov The specific packing arrangement is influenced by factors like the substitution pattern on the aromatic rings. iucr.org

Table 1: Crystallographic Data for a Related Phenoxybenzoic Acid Derivative

ParameterValue
Compound3-Methyl-2-(4-methylphenoxy)benzoic acid iucr.org
Molecular FormulaC₁₅H₁₄O₃
Crystal SystemMonoclinic
Space GroupP2₁/c
Dihedral Angle (benzoic acid ring vs. phenol (B47542) ring)86.7 (9)°
Key Supramolecular InteractionO—H⋯O hydrogen-bonded inversion dimers

Polymorphism and Co-crystallization Research of this compound

Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical area of research in pharmaceuticals and materials science, as different polymorphs can have different physical properties. Phenoxybenzoic acids, being conformationally flexible molecules, are potential candidates for exhibiting polymorphism. nih.goviucr.org The study of polymorphism in related systems, like mefenamic acid, which has three known crystal forms, highlights the importance of this phenomenon. nih.gov

Co-crystallization, the formation of a crystalline solid containing two or more different molecules in the same crystal lattice, is another strategy to modify the physical properties of a compound. Benzoic acid and its derivatives are frequently used as co-formers in co-crystallization studies. rsc.orgnih.gov Research has shown that co-crystals of agrochemicals like cyprodinil (B131803) have been formed with (2-methylphenoxy)acetic acid, a structurally similar compound, to improve their properties. internationalscholarsjournals.com The formation of co-crystals of this compound with other molecules could lead to new materials with tailored properties.

Hirshfeld Surface Analysis and Energy Framework Calculations

Table 2: Common Intermolecular Contacts from Hirshfeld Surface Analysis of Similar Aromatic Carboxylic Acids

Interaction TypeTypical Contribution to Hirshfeld Surface
H···HDominant contribution nih.govnih.gov
C···H/H···CSignificant contribution nih.govnih.gov
O···H/H···OIndicates hydrogen bonding nih.govnih.gov

Mass Spectrometry for Mechanistic Elucidation and Fragmentation Pathway Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of this compound. The fragmentation patterns observed in the mass spectrum provide a roadmap to the molecule's stability and the relative strengths of its chemical bonds. When subjected to electron ionization (EI), the molecule ionizes to form a radical cation ([M]•+), which then undergoes a series of fragmentation events.

The fragmentation of this compound is expected to proceed through several key pathways, driven by the stability of the resulting fragments. A primary fragmentation event involves the cleavage of the ether bond, which is a common pathway for phenoxy compounds. Another significant fragmentation is the loss of the carboxyl group or parts of it, characteristic of benzoic acid derivatives. docbrown.info

Key fragmentation pathways for this compound would likely include:

Decarboxylation: Loss of the carboxyl radical (•COOH), leading to a significant fragment.

Loss of Carbon Monoxide: Following the initial loss of a hydroxyl radical, the resulting acylium ion can lose carbon monoxide (CO).

Ether Bond Cleavage: Scission of the C-O bond between the phenyl ring and the ether oxygen can occur in two ways, leading to either a methylphenoxy or a benzoyl-containing fragment.

Methyl Group Loss: Cleavage of the methyl group from the tolyl moiety.

The analysis of these pathways is crucial for confirming the compound's structure and for identifying it in complex mixtures. High-resolution mass spectrometry (HRMS) can provide exact mass measurements, further confirming the elemental composition of the parent ion and its fragments. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are often employed for the analysis of such compounds in various matrices. researchgate.net

Table 1: Postulated Mass Spectrometry Fragmentation of this compound

m/z (mass/charge ratio) Postulated Fragment Ion Fragmentation Pathway
228[C₁₄H₁₂O₃]⁺•Molecular Ion
183[C₁₃H₁₁O]⁺Loss of •COOH
121[C₇H₅O₂]⁺Cleavage of the ether bond, formation of the benzoyl cation
107[C₇H₇O]⁺Cleavage of the ether bond, formation of the methylphenoxy cation
91[C₇H₇]⁺Tropylium ion, from further fragmentation of the tolyl group
77[C₆H₅]⁺Phenyl cation, from fragmentation of the benzoic acid moiety docbrown.info

Note: This table is based on theoretical fragmentation patterns for compounds with similar functional groups.

Electronic Spectroscopy for Understanding Electronic Structure and Interactions

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, is instrumental in characterizing the electronic structure of this compound. The absorption of UV-Vis radiation by the molecule promotes electrons from lower energy molecular orbitals (usually HOMO - Highest Occupied Molecular Orbital) to higher energy ones (usually LUMO - Lowest Unoccupied Molecular Orbital). The wavelengths at which these absorptions occur are indicative of the energy gaps between these orbitals and are directly related to the conjugated π-electron systems within the molecule.

The UV-Vis spectrum of this compound is expected to show characteristic absorption bands arising from π→π* and n→π* electronic transitions. bohrium.com The π→π* transitions are typically of high intensity and originate from the conjugated systems of the two aromatic rings. The n→π* transitions, which are generally weaker, involve the non-bonding electrons on the oxygen atoms of the ether and carboxyl groups.

Computational methods, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are often used in conjunction with experimental spectroscopy to provide a more detailed understanding of the electronic structure. researchgate.net These calculations can predict the energies of the HOMO and LUMO, the nature of the electronic transitions, and the distribution of electron density in the molecule. For similar molecules, studies have shown strong absorbance in the 250–300 nm range, attributed to π→π* transitions.

The electronic properties, such as the HOMO-LUMO gap, are crucial in predicting the reactivity of the molecule, its potential as an electronic material, and its interactions with biological systems. A smaller HOMO-LUMO gap generally implies higher reactivity.

Table 2: Predicted Electronic Spectroscopy Data for this compound

Transition Type Predicted λmax (nm) Associated Molecular Orbitals Description
π→π~230-250π (aromatic rings) → π (aromatic rings)High-intensity transition related to the benzene (B151609) and phenoxy chromophores. Similar to benzoic acid's absorption at ~227 nm. photochemcad.com
π→π~270-290π (aromatic rings) → π (aromatic rings)High-intensity transition, potentially showing fine structure, related to the overall conjugated system.
n→π~300-320n (C=O) → π (C=O, aromatic ring)Low-intensity transition involving non-bonding electrons of the carbonyl oxygen.

Note: The predicted values are based on data for analogous aromatic carboxylic acids and phenoxy compounds. bohrium.comresearchgate.net

Computational Chemistry and Theoretical Studies on 4 2 Methylphenoxy Benzoic Acid

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), offer a balance between accuracy and computational cost, making them a popular choice for studying organic molecules.

Density Functional Theory (DFT) Studies on Reactivity and Stability

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. While direct DFT studies on 4-(2-methylphenoxy)benzoic acid are not readily found, research on similar benzoic acid derivatives demonstrates the utility of this approach. For instance, DFT calculations have been employed to analyze the structure and reactivity of compounds like 4-bromo-3-(methoxymethoxy) benzoic acid and chiral benzimidazoles. These studies typically utilize functionals like B3LYP with basis sets such as 6-311++G(d,p) to determine optimized geometries and predict reactivity descriptors.

Table 1: Representative DFT-Calculated Properties for a Benzoic Acid Derivative

PropertyValueSignificance
Ionization PotentialVariesEnergy required to remove an electron.
Electron AffinityVariesEnergy released when an electron is added.
Chemical HardnessVariesResistance to change in electron distribution.
Electrophilicity IndexVariesPropensity to accept electrons.

Note: The values in this table are illustrative and would need to be calculated specifically for this compound.

Molecular Orbital Analysis and Charge Distribution Mapping

Molecular orbital (MO) analysis, including the visualization of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding chemical reactivity. The energy gap between HOMO and LUMO is a key indicator of molecular stability.

Molecular Electrostatic Potential (MEP) maps are another valuable tool derived from quantum chemical calculations. They illustrate the charge distribution across a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For benzoic acid derivatives, the carboxylic acid group typically shows a region of high negative potential, while the aromatic protons are generally in regions of positive potential. The specific charge distribution for this compound would be influenced by the interplay between the electron-withdrawing carboxylic acid group and the electron-donating ether and methyl groups.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular dynamics (MD) simulations provide a means to explore the dynamic behavior of molecules over time, offering insights into their conformational flexibility and interactions with their environment. nih.govresearchgate.net For a molecule like this compound, with its rotatable bonds connecting the two aromatic rings and the carboxylic acid group, MD simulations can map out the potential energy surface and identify the most stable conformers.

Furthermore, MD simulations are instrumental in studying solvation effects. By simulating the molecule in a box of explicit solvent molecules (e.g., water), one can observe how the solvent influences the molecule's conformation and dynamics. This is particularly important for understanding the behavior of the compound in biological systems or in solution-phase reactions. Studies on benzoic acid have shown that confinement and solvent interactions can significantly impact its aggregation and rotational dynamics.

Theoretical Investigations of Reaction Pathways and Transition States

Theoretical methods can be used to model chemical reactions, elucidating the step-by-step mechanisms and identifying the transition states. This is achieved by calculating the potential energy surface for the reaction, locating the minimum energy pathways, and characterizing the structures and energies of reactants, products, and transition states.

For this compound, potential reactions of interest for theoretical investigation could include the esterification of the carboxylic acid, electrophilic substitution on the aromatic rings, or the oxidation of the methyl group. mdpi.com DFT calculations can be employed to determine the activation energies for these reactions, providing a theoretical basis for predicting reaction rates and outcomes under different conditions.

Prediction of Spectroscopic Signatures for Advanced Research Applications

Computational methods are widely used to predict various spectroscopic properties, which can aid in the interpretation of experimental data. For this compound, theoretical calculations can provide valuable information on its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.

Time-dependent DFT (TD-DFT) is a common method for predicting electronic absorption spectra (UV-Vis). nih.gov By calculating the excitation energies and oscillator strengths, one can anticipate the wavelengths of maximum absorption. Similarly, DFT calculations can predict vibrational frequencies, which correspond to the peaks in an IR spectrum. For NMR spectroscopy, the Gauge-Including Atomic Orbital (GIAO) method is often used to calculate chemical shifts. nih.gov

Table 2: Predicted Spectroscopic Data for 2-(4-Methylphenoxy)benzoic acid (an isomer)

Spectroscopy TypePredicted Peaks/Signals
Mass Spectrometry (GC-MS)m/z Top Peak: 121, m/z 2nd Highest: 228, m/z 3rd Highest: 108 mdpi.com

Note: This data is for an isomer of the target compound and serves as an illustrative example.

In Silico Design and Prediction of Novel Derivatives of this compound

The principles of computational chemistry can be applied to the rational design of new molecules with desired properties. Starting with the scaffold of this compound, in silico modifications can be made to explore how changes in structure affect its properties. For example, the addition of different functional groups to the aromatic rings could be investigated to modulate its electronic properties, solubility, or biological activity. frontiersin.org

This in silico screening approach is widely used in drug discovery and materials science to identify promising new candidates for synthesis and experimental testing, thereby accelerating the development process. For instance, derivatives of benzoic acid have been designed and evaluated in silico for their potential as enzyme inhibitors. frontiersin.org

Applications and Role of 4 2 Methylphenoxy Benzoic Acid in Advanced Materials and Research Tools

Utilization as a Monomer in Polymer Chemistry Research

In the field of polymer chemistry, 4-(2-Methylphenoxy)benzoic acid is explored as a monomeric unit to create and modify high-performance polymers. Its incorporation into polymer chains can significantly alter the material's physical and chemical properties.

Synthesis of Novel Polyesters and Polyamides for Material Science

Polyesters are a class of polymers formed through the condensation reaction between dicarboxylic acids and diols. scienceinfo.com Similarly, polyamides are synthesized from the reaction of dicarboxylic acids with diamines. As a monofunctional carboxylic acid, this compound cannot form a polymer chain on its own. Instead, it is typically used as a co-monomer or a chain-terminating agent. Its role is often to control the molecular weight of the polymer or to introduce specific side groups that modify the polymer's characteristics.

The inclusion of the 2-methylphenoxy group can enhance properties such as thermal stability and mechanical strength. chemimpex.com Research indicates that aromatic carboxylic acids like this compound can be used as modifiers in polymer formulations, improving the durability and performance of the resulting materials. chemimpex.com It can also act as a plasticizer or stabilizer in various polymer systems. chemimpex.com

Polymer TypeRole of this compoundPotential Property Enhancement
PolyestersCo-monomer / Chain ModifierThermal Stability, Mechanical Properties
PolyamidesCo-monomer / Chain ModifierDurability, Modified Solubility
VariousPlasticizer / StabilizerFlexibility, Longevity

Development of Liquid Crystalline Polymer Architectures

Liquid crystals (LCs) represent a state of matter with properties between those of conventional liquids and solid crystals. The development of polymers with liquid crystalline properties is an area of significant interest. The rigid, rod-like structure of molecules is a key factor in the formation of liquid crystalline phases (mesophases).

Aromatic carboxylic acids, such as derivatives of benzoic acid, are known to form such mesophases. nih.govmdpi.com This is often achieved through the formation of hydrogen-bonded dimers, where two carboxylic acid molecules pair up, creating a more elongated and rigid structure conducive to liquid crystal formation. mdpi.com The structure of this compound, with its extended aromatic system, makes it a suitable candidate for designing liquid crystalline materials. The introduction of this molecule into a polymer backbone or as a side chain can induce liquid crystalline behavior, leading to materials with unique optical and mechanical properties. For instance, studies on similar benzoic acid derivatives like 4-(Decyloxy)benzoic acid show that they can form stable liquid crystal phases used in applications like chromatographic separation. nih.gov

Role in Supramolecular Chemistry and Self-Assembly Research

Supramolecular chemistry focuses on chemical systems composed of a discrete number of molecules bound together by non-covalent interactions. mdpi.com The ability of this compound to form directional hydrogen bonds and participate in other non-covalent interactions makes it a valuable tool in this field.

Hydrogen-Bonded Frameworks and Metal-Organic Systems

The carboxylic acid group is a powerful functional group for directing the self-assembly of molecules. The most common interaction is the formation of a highly stable centrosymmetric dimer through dual hydrogen bonds between two carboxylic acid groups. mdpi.com This predictable self-assembly motif is a fundamental building block in creating more complex supramolecular structures. Research on related phenoxyacetic acids demonstrates their ability to form two-dimensional hydrogen-bonded polymer networks. qut.edu.au

Furthermore, the carboxylate anion (formed by deprotonation of the carboxylic acid) is an excellent ligand for coordinating with metal ions. This allows this compound to be used in the construction of metal-organic frameworks (MOFs). MOFs are crystalline materials in which metal ions or clusters are linked by organic ligands to form one-, two-, or three-dimensional porous structures. researchgate.netnorthwestern.edu The specific geometry and chemical nature of the this compound ligand would influence the resulting MOF's structure, pore size, and chemical environment, making it a target for creating materials for gas storage, separation, and catalysis. researchgate.net

Host-Guest Chemistry with Designed Receptors

Host-guest chemistry involves the formation of a complex between a large "host" molecule and a smaller "guest" molecule. The host molecule typically has a cavity or binding site that is complementary in size, shape, and chemical character to the guest.

Aromatic carboxylic acids are frequently studied as guests in these systems. rsc.org For example, cyclodextrins, which are macrocyclic molecules made of glucose units, have a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate guest molecules like this compound. The aromatic phenoxy part of the molecule would likely be included within the nonpolar cavity of the cyclodextrin (B1172386) host. rsc.org Such host-guest complexation can alter the guest's solubility, stability, and reactivity, which is a key area of research in drug delivery and chemical sensing.

Development as a Ligand in Coordination Chemistry Studies

The carboxylate group of this compound makes it an effective ligand for a wide range of metal ions in coordination chemistry. Upon deprotonation, the carboxylate group can bind to metal centers in various modes (monodentate, bidentate chelating, or bridging), leading to the formation of diverse coordination complexes.

Research on the structural isomer 2-(4-methylphenoxmethyl) benzoic acid has shown its ability to form stable coordination complexes with metals such as gadolinium (Gd), zinc (Zn), copper (Cu), cobalt (Co), and nickel (Ni). researchgate.net It is expected that this compound would exhibit similar coordinating behavior, acting as a ligand to create new metal complexes with potentially interesting magnetic, optical, or catalytic properties. The synthesis of these complexes typically involves reacting the benzoic acid derivative with a metal salt in a suitable solvent system. researchgate.net The resulting complexes are foundational components for building more elaborate structures like the metal-organic frameworks discussed previously. northwestern.edu

Potential Metal IonCoordination GroupPotential Application of Complex
Zinc (Zn)CarboxylateMetal-Organic Framework (MOF) Precursor
Copper (Cu)CarboxylateCatalysis, Material Science
Cobalt (Co)CarboxylateMagnetic Materials
Nickel (Ni)CarboxylateCoordination Polymer Synthesis
Gadolinium (Gd)CarboxylateMagnetic Resonance Imaging (MRI) Contrast Agents

Application as a Building Block for Complex Organic Scaffolds in Synthetic Research

This compound is a versatile building block in synthetic organic chemistry, valued for its structural features that allow for the construction of more complex molecular architectures. chemimpex.com Its diaryl ether motif, combined with a reactive carboxylic acid group, provides a key platform for elaborating intricate organic scaffolds. The inherent reactivity of the carboxylic acid enables a variety of chemical transformations, including esterification, amidation, and the formation of acid chlorides, which serve as reactive intermediates for further functionalization. smolecule.com

The phenoxybenzoic acid framework, of which this compound is a member, is utilized in the synthesis of diverse and complex molecules. For instance, derivatives of phenoxymethylbenzoic acid have been used to synthesize novel thioureides, which are compounds investigated for their potential biological activities. researchgate.net The synthesis of these complex structures often begins with the phenoxybenzoic acid core, which is then elaborated through a series of chemical reactions.

Moreover, the substitution pattern on the aromatic rings of phenoxybenzoic acids influences their solid-state behavior, an area of active investigation. nih.gov The synthesis of various isomers, such as 3-methyl-2-(4-methylphenoxy)benzoic acid via the Ullmann reaction, allows researchers to study the impact of substituent positioning on crystal packing and intermolecular interactions. nih.gov This fundamental research is crucial for designing materials with specific physical properties.

The general synthetic utility of the phenoxybenzoic acid scaffold is highlighted by its use in creating compounds with potential applications in medicinal chemistry. For example, a multi-step synthesis starting from substituted benzonitriles has been developed to produce potential peroxisome proliferator-activated receptor (PPAR) agonists, which are complex molecular targets for drug discovery. bohrium.com While this specific example does not start with this compound itself, it demonstrates the value of the broader class of molecules as starting materials for complex syntheses.

The following table summarizes the types of complex organic scaffolds that can be synthesized using phenoxybenzoic acid derivatives as building blocks:

Scaffold Type Description Potential Applications Relevant Synthetic Precursor
Thioureides Organic compounds containing the thiourea (B124793) functional group attached to a phenoxymethylbenzoyl moiety.Antimicrobial agents2-(4-Methyl-phenoxymethyl)benzoic acid researchgate.net
PPAR Agonists Molecules designed to activate peroxisome proliferator-activated receptors, which are involved in metabolism.Treatment of metabolic diseasesSubstituted benzonitriles (leading to related scaffolds) bohrium.com
Conformationally Investigated Dimers Crystalline structures formed through hydrogen bonding of carboxylic acid groups, studied for their solid-state properties.Materials science, understanding crystal engineering principles3-Methyl-2-(4-methylphenoxy)benzoic acid nih.gov

Integration into Advanced Probes for Material Science Investigations

The unique chemical structure of this compound makes it a candidate for integration into advanced functional materials and probes for scientific investigation. Its rigid aromatic core is a desirable feature for the development of materials with specific optical and electronic properties, while the carboxylic acid group provides a convenient handle for covalent attachment to other molecules or surfaces.

One area of application is in the development of liquid crystals. Benzoic acid derivatives are known to form the basis of liquid crystalline materials. nih.govtubitak.gov.tr The rod-like shape of molecules like this compound is a key characteristic for forming the mesophases that define liquid crystals. By modifying the structure, for instance, through esterification of the carboxylic acid group with long alkyl chains, it is possible to tune the temperature range and type of liquid crystalline phases. These materials have widespread applications in display technologies and optical switching devices.

Furthermore, benzoic acid derivatives are integral components in the synthesis of photoreactive probes. nih.govmdpi.comthermofisher.com These probes are designed to investigate biological systems and material interfaces through photoaffinity labeling. A photoreactive group, such as a benzophenone (B1666685) or an aryl azide, can be incorporated into a molecule containing a benzoic acid moiety. mdpi.com The carboxylic acid of a molecule like this compound could be used to couple it to a ligand or another functional group, while the aromatic rings could be modified to include a photoreactive element. Upon exposure to UV light, these probes form covalent bonds with nearby molecules, allowing for the identification of binding partners or the mapping of molecular interactions. nih.gov

The table below outlines potential applications of this compound in the development of advanced probes and materials.

Application Area Description of Role Key Structural Feature(s) Example of Advanced Material/Probe
Liquid Crystals Serves as a core mesogenic unit due to its rigid, elongated structure.Rigid aromatic rings, linear molecular shape.Calamitic (rod-shaped) liquid crystals for displays. tubitak.gov.tr
Photoreactive Probes Can be functionalized to create probes for photoaffinity labeling.Carboxylic acid group for coupling, aromatic rings for modification.Benzophenone-based probes for studying protein-ligand interactions. mdpi.comthermofisher.com
Functional Polymers Can be incorporated as a monomer to enhance thermal or mechanical properties.Aromatic ether linkage, carboxylic acid for polymerization.High-performance thermoplastics. chemimpex.com

Future Directions and Emerging Research Avenues Concerning 4 2 Methylphenoxy Benzoic Acid

Exploration of Unconventional Synthetic Strategies

The conventional synthesis of 4-(2-methylphenoxy)benzoic acid and its analogs typically relies on classical methods such as the Ullmann condensation or nucleophilic aromatic substitution (SNAr) reactions. researchgate.net These methods, while effective, often necessitate harsh reaction conditions, including high temperatures and the use of stoichiometric copper reagents, which can limit functional group tolerance and pose environmental concerns. rhhz.net Future research should pivot towards the development of more efficient, sustainable, and versatile synthetic protocols.

Emerging areas for exploration include:

Modern Catalytic C-O Cross-Coupling: Advancements in catalysis offer significant opportunities. Research into palladium-catalyzed Buchwald-Hartwig and Chan-Lam C-O cross-coupling reactions, which often proceed under milder conditions with lower catalyst loadings, could provide more efficient routes to the diaryl ether core. organic-chemistry.org The development of novel ligands, such as N,N-dimethylglycine or salicylaldimines, has already been shown to improve the efficiency of copper-catalyzed Ullmann-type reactions at lower temperatures. rhhz.netorganic-chemistry.org

Photoredox and Cobalt Catalysis: Cobalt-catalyzed photoreductive coupling methods are emerging as powerful tools for constructing complex molecules, including chiral diaryl ethers. snnu.edu.cnacs.org Exploring the application of these light-mediated, cobalt-catalyzed systems for the synthesis of this compound could unlock novel, highly selective, and environmentally benign synthetic pathways.

Flow Chemistry and Process Optimization: The translation of optimized batch syntheses into continuous flow processes represents a significant step towards greener and more scalable production. Flow chemistry can offer superior control over reaction parameters, reduce reaction times, and enhance safety, making it an attractive avenue for the industrial-scale synthesis of this compound and its derivatives.

Investigation of Novel Reactivity Patterns and Catalytic Transformations

The reactivity of this compound is typically associated with its carboxylic acid group. However, the aromatic rings and the C-H bonds throughout the molecule are ripe for exploration through modern catalytic methods.

Future research should focus on:

Directed C-H Activation and Functionalization: The carboxylic acid group is an excellent directing group for transition-metal-catalyzed C-H activation. This strategy can enable the selective functionalization of the ortho-positions on the benzoic acid ring. Research into palladium(II)-catalyzed C-H activation/aryl-aryl coupling reactions, using partners like aryltrifluoroborates, could generate a library of novel biphenyl (B1667301) derivatives that are otherwise difficult to access. nih.gov Similarly, rhodium-catalyzed oxidative annulations and dimerizations of aromatic acids present a pathway to complex polycyclic structures, such as fluorenones and dibenzofurans, starting from the basic phenoxybenzoic acid framework. thieme-connect.comoup.comrsc.org

Late-Stage Functionalization: Developing catalytic methods to selectively functionalize the cresol (B1669610) ring would add another layer of complexity and potential utility. This could involve exploring catalyst systems capable of distinguishing between the various C-H bonds on the molecule, allowing for precise, late-stage modification without the need for de novo synthesis.

Decarboxylative Coupling and Transformation: While the carboxylic acid group is a useful handle, methods for its strategic removal or replacement are also valuable. Research into decarboxylative cross-coupling reactions could transform the benzoic acid moiety into other functional groups. Furthermore, novel methods for converting benzoic acids into phenols under mild, metal-free conditions could be applied to generate the corresponding 4-(2-methylphenoxy)phenol, a potentially valuable synthetic intermediate in its own right. orgsyn.org

Integration into Multi-component Systems for Advanced Functional Materials

The application of this compound as a simple additive in polymers hints at its potential in more complex material systems. chemimpex.com Its rigid, aromatic structure combined with the reactive carboxylic acid handle makes it an ideal candidate for incorporation into sophisticated, multi-component materials.

Promising research avenues include:

Co-crystals and Pharmaceutical Salts: The formation of multi-component crystals, such as co-crystals and salts, is a well-established strategy for tuning the physicochemical properties of active pharmaceutical ingredients. Drawing parallels from studies on other phenoxyacetic acids, future work could explore the co-crystallization of this compound with various active molecules to create new solid forms with enhanced solubility or stability. mdpi.com

Supramolecular Gels and Liquid Crystals: The directional hydrogen-bonding capability of the carboxylic acid group, combined with the shape of the diaryl ether backbone, suggests potential for self-assembly into higher-order structures. Research could investigate its ability to form supramolecular gels or act as a component in liquid crystalline phases, opening doors to new stimuli-responsive materials.

Interdisciplinary Research with Nanotechnology and Interface Science

The intersection of organic chemistry with nanotechnology and surface science offers exciting opportunities to leverage the specific properties of this compound for creating functional hybrid materials.

Future interdisciplinary studies could pursue:

Nanoparticle Functionalization: The carboxylic acid group can act as an effective anchor for binding to the surface of metal oxide nanoparticles, such as TiO₂, SnO₂, or Fe₃O₄. acs.orgrsc.orgnih.gov Future research should investigate the functionalization of these nanoparticles with this compound. This could serve multiple purposes: improving the dispersion of nanoparticles in polymer composites, creating heterogeneous catalysts with both acidic and hydrogen-bonding sites, or developing novel photosensitizers where the organic molecule facilitates interfacial charge-transfer upon light absorption. acs.orgrsc.orgscispace.com

Self-Assembled Monolayers (SAMs): Aromatic carboxylic acids are known to form ordered self-assembled monolayers on various substrates. Investigating the self-assembly of this compound on surfaces like titanium, mica, or gold could lead to the development of functional interfaces with tailored properties, such as controlled wettability, corrosion resistance, or biocompatibility. princeton.edu The photoresponsive behavior of related azodibenzoic acid systems, which form different supramolecular structures upon isomerization, suggests that incorporating photoswitches into the this compound backbone could create light-controllable surfaces. nih.gov

Sensing and Detection: The functionalization of nanoparticles or surfaces with this molecule could be exploited for chemical sensing. Changes in the local environment could alter the properties of the self-assembled layer or the interfacial charge-transfer characteristics of the hybrid nanoparticle, providing a detectable signal. For instance, impedance-based sensors have been developed using self-assembled monolayers of similar molecules.

Unexplored Theoretical Aspects and Predictive Modeling for Structure-Property Relationships

Computational chemistry provides powerful tools to predict molecular properties and guide experimental research, saving significant time and resources. While foundational theoretical studies on benzoic acid and its simple derivatives exist, a deep, predictive understanding of this compound and its potential derivatives is lacking.

Key areas for theoretical investigation include:

Density Functional Theory (DFT) Studies: Comprehensive DFT calculations can be employed to elucidate the electronic structure, vibrational spectra, and reactivity indices of this compound. This includes mapping the molecular electrostatic potential (MEP) to identify sites susceptible to electrophilic or nucleophilic attack, and analyzing the frontier molecular orbitals (HOMO-LUMO) to predict its behavior in charge-transfer complexes. univ-tlemcen.dz

Quantitative Structure-Property Relationship (QSPR) Modeling: By generating a virtual library of derivatives, QSPR models can be developed to establish mathematical relationships between molecular descriptors and macroscopic properties. springernature.com This approach could be used to predict physical properties like melting point and solubility, or more complex characteristics such as its performance as a polymer additive or its potential biological activity. univ-tlemcen.dztandfonline.comnih.gov Such models would be invaluable for pre-screening candidates and prioritizing synthetic targets.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of this molecule in various environments. This could include modeling its interaction and conformation within a polymer matrix, simulating its self-assembly process at an interface, or predicting the stability of its binding to a nanoparticle surface. These simulations would complement experimental work in materials science and nanotechnology, providing an atomic-level understanding of the governing intermolecular forces.

Q & A

Basic: What are the optimal synthetic routes for 4-(2-Methylphenoxy)benzoic acid, and what challenges are commonly encountered in achieving high yield and purity?

Methodological Answer:
The synthesis typically involves coupling 2-methylphenol with a benzoic acid derivative via nucleophilic aromatic substitution or Mitsunobu reactions. Key steps include protecting the carboxylic acid group during coupling and deprotecting it post-reaction. Challenges include low regioselectivity due to steric hindrance from the 2-methyl group and side reactions during deprotection. Column chromatography (silica gel, ethyl acetate/hexane gradients) is critical for isolating the product. Optimizing reaction temperature (60–80°C) and using catalysts like CuI can improve yields .

Advanced: How can researchers resolve discrepancies between experimental spectroscopic data (e.g., NMR, IR) and computational predictions for this compound?

Methodological Answer:
Discrepancies often arise from solvent effects, tautomerism, or improper DFT functional selection. To address this:

  • NMR: Compare experimental 1^1H/13^{13}C NMR with DFT-calculated shifts (B3LYP/6-311+G(d,p)) using implicit solvent models (e.g., PCM for DMSO).
  • IR: Validate carbonyl stretch (~1680–1700 cm1^{-1}) using anharmonic frequency calculations.
  • X-ray Diffraction: Confirm molecular geometry via single-crystal analysis (e.g., SHELXL refinement ). Cross-validate computational models with experimental crystallographic data .

Basic: Which crystallographic software tools are recommended for determining the crystal structure of this compound?

Methodological Answer:

  • SHELX suite (SHELXL): For structure refinement, particularly for handling twinned crystals or high-resolution data .
  • WinGX: A graphical interface for SHELX workflows, aiding in data integration and structure validation .
  • SIR97: For direct methods in solving phase problems, especially with low-resolution datasets .

Advanced: What strategies are effective in elucidating the compound's interaction mechanisms with biological targets using computational and experimental approaches?

Methodological Answer:

  • Molecular Docking (AutoDock Vina): Screen against target proteins (e.g., cyclooxygenase) using flexible ligand docking.
  • Isothermal Titration Calorimetry (ITC): Quantify binding affinities and thermodynamics.
  • Metabolite Profiling (LC-MS): Identify adducts or degradation products in biological matrices .
  • Electron Localization Function (ELF) Analysis: Map electron density to predict reactive sites for covalent interactions .

Basic: What analytical techniques are most reliable for assessing the purity and stability of this compound under various storage conditions?

Methodological Answer:

  • HPLC-PDA: Use C18 columns (acetonitrile/0.1% formic acid) to detect degradation products (e.g., hydrolyzed phenoxy groups).
  • TGA/DSC: Assess thermal stability (decomposition >200°C).
  • Accelerated Stability Studies: Store samples at 40°C/75% RH for 4 weeks; monitor via NMR for ester hydrolysis or oxidation .

Advanced: How can researchers design experiments to address conflicting reports on the compound's solubility and reactivity in different solvents?

Methodological Answer:

  • Solubility Parameter Screening: Use Hansen solubility parameters (δD, δP, δH) to identify optimal solvents (e.g., DMF vs. THF).
  • Kinetic Studies: Monitor reaction rates via UV-Vis spectroscopy in polar aprotic vs. protic solvents.
  • DFT Solvation Models: Predict solvation free energies (SMD model) to rationalize experimental discrepancies .

Basic: What are the key steps in isolating this compound from complex reaction mixtures, and how can chromatography conditions be optimized?

Methodological Answer:

  • Extraction: Partition between ethyl acetate and 5% NaHCO3_3 to isolate the acidic component.
  • Column Chromatography: Use silica gel with gradient elution (hexane → ethyl acetate, 10–50%).
  • Recrystallization: Dissolve in hot ethanol, cool to −20°C for crystal growth. Monitor purity via melting point (mp ~140–142°C) .

Advanced: What methodologies are recommended for analyzing the electron localization function and its implications on the compound’s chemical reactivity?

Methodological Answer:

  • ELF Topology (Multiwfn): Calculate ELF basins to identify lone pairs (phenoxy oxygen) and σ/π bonding regions.
  • Reactivity Descriptors: Compute Fukui indices (NBO analysis) to predict electrophilic/nucleophilic sites.
  • Correlation with Experimental Data: Compare ELF-derived reactivity with kinetic studies (e.g., SNAr reactions) .

Basic: How should researchers approach the validation of synthetic intermediates using hyphenated spectroscopic techniques?

Methodological Answer:

  • LC-MS/MS: Confirm molecular ions ([M+H]+^+ m/z ~257) and fragment patterns.
  • 2D NMR (HSQC/HMBC): Assign 1^1H-13^{13}C correlations, particularly for the methylphenoxy linkage.
  • X-ray Crystallography: Resolve ambiguities in regiochemistry for intermediates .

Advanced: What advanced computational models are suitable for predicting the metabolic pathways and potential toxicity of this compound derivatives?

Methodological Answer:

  • ADMET Prediction (SwissADME/ProTox-II): Screen for cytochrome P450 interactions and hepatotoxicity.
  • MetaSite: Simulate phase I/II metabolism (e.g., glucuronidation at the carboxylic acid group).
  • Molecular Dynamics (GROMACS): Model binding to serum albumin to predict pharmacokinetics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.